1,4-Benzenediamine, di-2-naphthalenyl-
Description
Overview of Phenylenediamine Derivatives in Contemporary Materials Science
Phenylenediamine derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino groups. These molecules serve as versatile building blocks in the synthesis of a wide array of functional materials. Their utility in contemporary materials science is primarily due to their electron-donating nature, which facilitates charge transport, and their rigid aromatic structure, which imparts thermal and morphological stability to the resulting materials.
In the realm of organic electronics, phenylenediamine derivatives are extensively utilized as hole transport materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net The efficiency and stability of these devices are critically dependent on the ability of the HTM to effectively extract and transport positive charge carriers (holes) from the active layer to the anode. The energy levels, specifically the Highest Occupied Molecular Orbital (HOMO), of phenylenediamine derivatives can be readily tuned through chemical modification, allowing for optimal energy level alignment with other materials in a device, thereby minimizing energy loss and enhancing performance.
Furthermore, the incorporation of bulky substituent groups onto the phenylenediamine core can influence the solid-state packing of the molecules, often leading to the formation of stable amorphous glasses. This morphological characteristic is highly desirable in thin-film devices as it prevents crystallization, which can be detrimental to device performance and longevity.
Structural Characteristics of 1,4-Benzenediamine, di-2-naphthalenyl- Relevant to Research Directions
1,4-Benzenediamine, di-2-naphthalenyl-, also known by its common synonym N,N'-Di(2-naphthyl)-p-phenylenediamine, possesses a distinct molecular architecture that makes it a compound of interest for advanced chemical research. nih.gov Its structure consists of a central p-phenylenediamine (B122844) core symmetrically substituted with two bulky 2-naphthalenyl groups at the nitrogen atoms.
This specific arrangement of aromatic moieties gives rise to several key characteristics:
Extended π-Conjugation: The presence of the naphthalenyl groups extends the π-conjugated system of the molecule compared to simpler phenylenediamine derivatives. This extended conjugation is expected to influence the electronic properties of the molecule, such as its absorption and emission spectra, as well as its charge carrier mobility.
High Thermal Stability: The rigid aromatic structure of both the benzene and naphthalene (B1677914) rings contributes to a high thermal stability, a crucial property for materials used in electronic devices that can generate heat during operation.
Steric Hindrance and Amorphous Morphology: The bulky and non-planar nature of the di-2-naphthalenyl substituents sterically hinders intermolecular interactions and crystallization. This promotes the formation of stable amorphous thin films, which is advantageous for fabricating uniform and long-lasting electronic devices.
Electrochemical Properties: The nitrogen atoms in the diamine bridge act as electron-donating centers, which is fundamental to its potential application as a hole transport material. The specific electronic properties, such as the ionization potential and electron affinity, are directly influenced by the molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H20N2 | nih.gov |
| Molecular Weight | 360.45 g/mol | nih.gov |
| Appearance | Gray powder | nih.gov |
| Melting Point | 225-229 °C | chemicalbook.com |
| Boiling Point | Decomposes at 232-234 °C | chemicalbook.com |
| Solubility | Insoluble in water | chemicalbook.com |
Significance and Research Trajectory of 1,4-Benzenediamine, di-2-naphthalenyl- in Emerging Technologies
While 1,4-Benzenediamine, di-2-naphthalenyl- has been traditionally used as an antioxidant and stabilizer in the rubber industry, its unique structural and electronic properties have led to its investigation in the context of emerging technologies. chemotechnique.se The primary research trajectory for this compound is its application as a hole transport material in organic electronic devices.
The significance of this research lies in the potential for 1,4-Benzenediamine, di-2-naphthalenyl- to offer a cost-effective and stable alternative to more complex and expensive hole transport materials currently used in OLEDs and perovskite solar cells. Its synthesis is relatively straightforward, and its high thermal stability could contribute to the development of more robust and long-lasting devices.
Current research efforts are focused on the following areas:
Synthesis and Purification: Developing efficient methods for the synthesis and high-purity purification of 1,4-Benzenediamine, di-2-naphthalenyl- is crucial for its application in electronic devices, where impurities can significantly degrade performance.
Characterization of Electronic Properties: Detailed experimental and computational studies are needed to accurately determine its HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, ionization potential, and hole mobility. This data is essential for designing and optimizing device architectures.
Device Fabrication and Performance Evaluation: Incorporating 1,4-Benzenediamine, di-2-naphthalenyl- as a hole transport layer in prototype OLEDs and perovskite solar cells to evaluate its performance metrics, such as power conversion efficiency, luminance, and operational stability.
Although detailed performance data for 1,4-Benzenediamine, di-2-naphthalenyl- in advanced electronic devices is not yet widely available in peer-reviewed literature, its structural similarities to other well-established hole transport materials suggest that it is a promising candidate for further investigation. Future research will likely involve the synthesis of new derivatives with modified electronic properties and the exploration of its potential in other organic electronic applications.
| Identifier Type | Identifier | Reference |
|---|---|---|
| CAS Number | 93-46-9 | chemspider.com |
| IUPAC Name | N1,N4-di(naphthalen-2-yl)benzene-1,4-diamine | nih.gov |
| Synonym | N,N'-Di(2-naphthyl)-p-phenylenediamine | nih.gov |
| Synonym | DNPD | nih.gov |
| Synonym | AgeRite White | chemotechnique.se |
Structure
3D Structure
Properties
CAS No. |
1323-70-2 |
|---|---|
Molecular Formula |
C26H20N2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,3-dinaphthalen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c27-23-13-14-24(28)26(22-12-10-18-6-2-4-8-20(18)16-22)25(23)21-11-9-17-5-1-3-7-19(17)15-21/h1-16H,27-28H2 |
InChI Key |
KJNQZNYESTUILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3C4=CC5=CC=CC=C5C=C4)N)N |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization Methodologies
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy is pivotal in understanding the optical characteristics of 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-, which arise from its extended π-conjugated system encompassing the central phenylenediamine core and the two naphthyl substituents.
UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. For conjugated aromatic compounds like 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-, the absorption spectra are characterized by intense bands in the ultraviolet and visible regions, corresponding to π-π* transitions. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism. The interaction between the solute and solvent molecules can alter the energy gap between the ground and excited electronic states.
The spectrum of this compound typically displays characteristic absorption bands arising from the aromatic systems of the benzene (B151609) and naphthalene (B1677914) rings. The electronic conjugation between the naphthyl groups and the central phenylenediamine bridge often results in intramolecular charge-transfer (ICT) transitions, which may appear as a distinct, long-wavelength absorption band. researchgate.net The polarity of the solvent can significantly affect the energy of this ICT band.
Table 1: Representative UV-Visible Absorption Data for 1,4-Benzenediamine, N,N'-di-2-naphthalenyl- in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) | Transition Type |
| Cyclohexane | 2.02 | ~350 nm | π-π |
| Dichloromethane | 8.93 | ~355 nm | π-π |
| Acetonitrile (B52724) | 37.5 | ~358 nm | π-π* / ICT |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~362 nm | π-π* / ICT |
Note: The data in this table are representative values for similar aromatic amine structures and illustrate the expected solvatochromic effect. Actual experimental values may vary.
Compounds with extensive π-systems and structural rigidity, such as 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-, often exhibit fluorescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state and can relax to the ground state by emitting a photon. Fluorescence spectroscopy measures the wavelength and intensity of this emitted light. The introduction of substituents to a naphthalene fluorophore is known to cause shifts in emission wavelengths and changes in fluorescence intensities. researchgate.netmdpi.com
A key parameter derived from fluorescence spectroscopy is the fluorescence quantum yield (Φfl), which quantifies the efficiency of the emission process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov This value is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). nih.gov The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. nih.gov
Table 2: Typical Photoluminescence and Fluorescence Quantum Yield Data
| Parameter | Description | Representative Value |
| Excitation Wavelength (λex) | Wavelength used to excite the molecule. | ~350 nm |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence intensity. | ~420 nm |
| Stokes Shift | The difference in wavelength between λmax (absorption) and λem (emission). | ~60-70 nm |
| Fluorescence Quantum Yield (Φfl) | Efficiency of the fluorescence process. | 0.4 - 0.6 |
Note: The data in this table are illustrative for a conjugated aromatic amine in a non-polar solvent like cyclohexane. Actual values are dependent on the specific experimental conditions, including solvent and temperature.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. Techniques like FT-IR and Raman spectroscopy are complementary and essential for structural confirmation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of 1,4-Benzenediamine, N,N'-di-2-naphthalenyl- is characterized by several key absorption bands that confirm the presence of its functional groups. The NIST Chemistry WebBook contains reference spectra for this compound, typically measured as a solid in a KBr wafer or as a Nujol mull. nist.govnist.gov
Key expected vibrational bands include:
N-H Stretching: Although this is a di-substituted amine, any residual secondary amine character or overtone bands may appear in the 3300-3500 cm⁻¹ region.
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene and naphthalene rings.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.
C-N Stretching: The stretching vibration of the aryl-amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.
Table 3: Characteristic FT-IR Vibrational Frequencies for 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzene & Naphthalene Rings | 3000 - 3100 |
| Aromatic C=C Stretch | Benzene & Naphthalene Rings | 1450 - 1600 |
| Aryl C-N Stretch | Ar-N | 1250 - 1360 |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene/Naphthalene | 700 - 900 |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric molecular vibrations. For 1,4-Benzenediamine, N,N'-di-2-naphthalenyl-, Raman spectroscopy would be highly effective in identifying the symmetric stretching modes of the aromatic rings, which often produce strong signals. While specific experimental data is not detailed in the provided search results, reference spectra are noted to be available in databases. nih.govchemicalbook.com
Table 4: Expected Raman Shifts for Key Vibrational Modes
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Symmetric Ring Breathing | Naphthalene Ring | 1350 - 1400 |
| Symmetric Ring Breathing | Benzene Ring | ~1000 |
| Aromatic C=C Stretch | Benzene & Naphthalene Rings | 1550 - 1610 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Databases confirm the availability of NMR spectra for this compound. chemicalbook.com
In the ¹H NMR spectrum, distinct signals are expected for the chemically non-equivalent protons. The protons on the central benzene ring and the fourteen protons on the two naphthalene rings would all resonate in the aromatic region, typically between 7.0 and 8.5 ppm. core.ac.uk The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic environment of each proton. The signal for the N-H proton of the secondary amine is also expected, though its chemical shift can be variable and the peak may be broad.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The compound contains 26 carbon atoms, but due to molecular symmetry, fewer than 26 signals may be observed. All carbons of the benzene and naphthalene rings are expected to appear in the aromatic region of the spectrum (approximately 110-150 ppm). core.ac.uknih.gov Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each proton and carbon signal to its specific position in the molecular structure. core.ac.uk
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic Protons (C₆H₄, C₁₀H₇) | 7.0 - 8.5 | Multiplets, Doublets |
| ¹H | Amine Proton (N-H) | 5.5 - 6.5 | Broad Singlet |
| ¹³C | Aromatic Carbons (C₆H₄, C₁₀H₇) | 110 - 150 | Multiple Signals |
Note: These are predicted chemical shift ranges based on analogous structures. Actual values depend on the solvent and other experimental conditions.
Advanced Chromatographic and Mass Spectrometric Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of trace levels of "1,4-Benzenediamine, di-2-naphthalenyl-" in various matrices. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.
A reverse-phase HPLC method would be suitable for the separation of this relatively non-polar compound. researchgate.net A C18 column could be employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of formic acid to improve ionization. researchgate.net
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for trace analysis.
Table 3: General LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Condition |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | [M+H]⁺ → Product Ion(s) |
| Note: These are typical starting conditions that would require optimization for the specific analysis of "1,4-Benzenediamine, di-2-naphthalenyl-". |
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of "1,4-Benzenediamine, di-2-naphthalenyl-", particularly for its identification and quantification in complex mixtures, and potentially for the detection of its metabolites in biological or environmental samples. The NIST Chemistry WebBook lists mass spectrum data for this compound, indicating its suitability for GC-MS analysis. acs.orgresearchgate.net
Due to its relatively high molecular weight and potential for thermal degradation, a derivatization step may be necessary to improve its volatility and thermal stability for GC analysis. However, direct analysis may also be possible with an appropriate GC column and temperature program.
In the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which results in a characteristic fragmentation pattern. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for identification. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (360.45 g/mol ). aimspress.comrsc.org Selected ion monitoring (SIM) can be used for targeted analysis to enhance sensitivity and selectivity. fishersci.com
Theoretical and Computational Chemistry Approaches to 1,4 Benzenediamine, Di 2 Naphthalenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy levels, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground-state properties of molecules. nih.govnih.gov In DFT, the electron density is the primary variable, rather than the complex many-electron wavefunction, simplifying calculations significantly.
For 1,4-Benzenediamine, di-2-naphthalenyl-, DFT calculations begin with geometry optimization. This process finds the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on phenylenediamine isomers have used the B3LYP functional with the aug-cc-PVDZ basis set to determine their optimized structures. researchgate.net
A critical output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO energy level relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO level relates to its ability to accept an electron (its electron affinity). nih.govscialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity and easier excitation. nih.gov In computational studies of similar complex organic molecules, the HOMO-LUMO gap has been calculated to be in the range of several electron volts; for example, a Schiff base ligand containing a naphthalene (B1677914) moiety was calculated to have a HOMO-LUMO gap of 3.862 eV using the B3LYP/6-311++G(d,p) level of theory. icm.edu.plresearchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, defined by bond lengths, bond angles, and dihedral angles. | Provides the most stable structure of the molecule and is the basis for all other electronic property calculations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ionization potential and the ability to act as an electron/hole donor. scialert.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the electron affinity and the ability to act as an electron acceptor. scialert.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing regions of positive and negative charge. | Predicts sites for electrophilic and nucleophilic attack and regions involved in intermolecular interactions. icm.edu.pl |
To investigate the behavior of 1,4-Benzenediamine, di-2-naphthalenyl- upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.net It extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption of photons in the UV-visible spectrum. scirp.org
TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π* or n→π). researchgate.net The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. researchgate.netnih.gov For molecules with charge-transfer characteristics, range-separated hybrid functionals (like CAM-B3LYP) often provide more accurate results than standard hybrid functionals (like B3LYP or PBE0). nih.govscispace.com Furthermore, modeling the effect of a solvent, typically using a Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra, as solvents can stabilize the excited state differently than the ground state. nih.gov In studies of naphthalimide derivatives, the main absorption band is typically found to result from a π→π transition from the HOMO to the LUMO. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Excitation Energy | The energy required to promote an electron from an occupied orbital to a virtual orbital (e.g., S0 → S1). | Corresponds to the energy of absorbed photons and determines the position of absorption peaks in a UV-Vis spectrum. scirp.org |
| Absorption Wavelength (λmax) | The wavelength of light corresponding to the calculated excitation energy. | Allows for direct comparison with experimental UV-Vis absorption spectra. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition. | Indicates the intensity of an absorption peak. A higher value means a more probable (and thus stronger) transition. scirp.org |
| Transition Character | The nature of the orbitals involved in the excitation (e.g., HOMO→LUMO, π→π, n→π). | Provides insight into how the electron density redistributes upon excitation, identifying it as a localized or charge-transfer transition. |
Modeling of Charge Transport Mechanisms
Understanding how charge carriers (electrons and holes) move through a material is essential for its application in electronic devices. Computational modeling provides a molecular-level view of these complex processes.
The charge transport properties of a single molecule like 1,4-Benzenediamine, di-2-naphthalenyl- can be modeled by placing it computationally between two electrodes (e.g., gold or graphene) to form a molecular junction. arxiv.orgliverpool.ac.uk Using a combination of DFT and non-equilibrium Green's function (NEGF) formalism, it is possible to calculate the transmission spectrum and the electrical conductance of the junction. arxiv.orgresearchgate.net
These calculations reveal which molecular orbitals participate in charge transport. For amine-linked molecules, transport is often dominated by the HOMO, meaning it is a hole-transporting (p-type) material. cityu.edu.hk The conductance is highly sensitive to the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes. cityu.edu.hk A smaller energy offset between the dominant transport orbital (e.g., HOMO) and the electrode Fermi level typically leads to higher conductance. nih.gov Studies on the core molecule, 1,4-benzenediamine (BDA), have shown that its conductance can be tuned by adding electron-donating or withdrawing functional groups, which systematically shift the orbital energies. arxiv.orgresearchgate.net
Molecular doping involves adding small amounts of electron-donating (n-dopants) or electron-accepting (p-dopants) molecules to an organic semiconductor to increase its charge carrier concentration and, consequently, its electrical conductivity. nih.gov Computational modeling can predict the efficacy of this process.
Theoretical approaches can be used to calculate the energy levels of the host (1,4-Benzenediamine, di-2-naphthalenyl-) and potential dopant molecules to ensure favorable orbital alignment for charge transfer. For n-doping, the dopant's HOMO must be higher than the host's LUMO; for p-doping, the dopant's LUMO must be lower than the host's HOMO.
Beyond energy level alignment, computational models can explore the thermodynamics of the doping reaction and the structural effects of incorporating dopants into the host material. For example, in a study of a naphthalenediimide-based polymer, good miscibility between the polymer and the n-dopant N-DMBI was found to be crucial for achieving a high doping efficiency of 13%. nih.govresearchgate.net The molecular orientation between the host and dopant can also fundamentally impact charge-transfer interactions and the resulting charge carrier mobility. nih.gov Simulations can help identify dopants that not only have the correct energy levels but also integrate well into the host matrix to maximize performance.
| Parameter | Computational Approach | Significance |
|---|---|---|
| Doping Efficiency | Calculated by comparing the number of charge carriers generated to the number of dopant molecules. | Measures the effectiveness of a dopant; a high efficiency is critical for achieving high conductivity at low dopant concentrations. nih.gov |
| Charge Carrier Concentration | Estimated from the number of successful charge transfer events between host and dopant molecules in a simulated volume. | Directly relates to the material's electrical conductivity. |
| Charge Carrier Mobility | Calculated using methods that evaluate charge transfer rates between adjacent host molecules, considering the influence of dopant ions on the energetic landscape. | Determines how quickly charge carriers move through the material under an electric field. Doping can sometimes decrease mobility by creating traps or scattering sites. cityu.edu.hk |
| Host-Dopant Interaction | Evaluated by calculating binding energies and simulating the morphology of the doped film. | Predicts the miscibility and spatial arrangement of dopants, which affects doping efficiency and material stability. nih.govnih.gov |
Simulation of Molecular Interactions and Supramolecular Assembly
The solid-state packing and thin-film morphology of organic molecules are governed by non-covalent intermolecular interactions. These interactions dictate the bulk properties of the material, including charge transport. For 1,4-Benzenediamine, di-2-naphthalenyl-, the large aromatic surfaces of the phenyl and naphthyl rings suggest that π-π stacking will be a dominant interaction.
Computational methods can be used to simulate and quantify these interactions. By calculating the interaction energies of molecular dimers in various orientations, it is possible to identify the most stable packing arrangements. Methods like the CLP-Pixel approach can partition the interaction energy into its coulombic, polarization, dispersion, and exchange-repulsion components, providing deep insight into the nature of the forces holding the molecules together. mdpi.com These simulations can reveal, for example, whether the supramolecular assembly is driven by π-π stacking, hydrogen bonding involving the N-H groups, or other C-H···π interactions. mdpi.com Understanding these interactions is key to predicting crystal structures and controlling the molecular orientation in thin films, which is critical for optimizing device performance.
Reaction Pathway and Mechanistic Simulations
Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms, transition states, and the energetics of different pathways. While specific computational studies focusing exclusively on the reaction pathways for the formation of 1,4-Benzenediamine, di-2-naphthalenyl- are not extensively documented in publicly available literature, the general principles of its synthesis can be understood by examining well-established C-N cross-coupling reactions. The formation of the two C-N bonds in this molecule, linking a central benzene (B151609) ring to two naphthalene moieties, would likely proceed through mechanisms analogous to the Buchwald-Hartwig amination or the Ullmann condensation. Computational simulations of these types of reactions are common and provide a robust framework for understanding the synthesis of diarylamines.
Hypothetical Synthetic Pathways
The synthesis of 1,4-Benzenediamine, di-2-naphthalenyl- would most plausibly be achieved by the double N-arylation of 1,4-benzenediamine with a 2-substituted naphthalene, such as 2-bromonaphthalene (B93597) or 2-iodonaphthalene. The two primary catalytic methods for such a transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Computational chemistry allows for the detailed exploration of the catalytic cycles of these reactions, including the characterization of intermediates and the calculation of activation energy barriers for each elementary step.
Palladium-Catalyzed Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. A computational study of this pathway for the synthesis of 1,4-Benzenediamine, di-2-naphthalenyl- would typically employ Density Functional Theory (DFT) calculations to map out the potential energy surface of the reaction. The generally accepted catalytic cycle involves three key steps:
Amine Coordination and Deprotonation: The 1,4-benzenediamine then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Mechanistic simulations would investigate the role of the base and the solvent in facilitating this proton transfer.
Reductive Elimination: The final step is the reductive elimination of the diarylamine product from the palladium-amido complex, regenerating the palladium(0) catalyst. Computational studies provide the energy barrier for this step, which directly leads to the formation of the desired C-N bond.
For the formation of 1,4-Benzenediamine, di-2-naphthalenyl-, this cycle would need to occur twice. Computational analysis can also shed light on the potential for side reactions and the factors controlling selectivity.
Illustrative Gibbs Free Energy Profile for a Buchwald-Hartwig Reaction
The following table provides a hypothetical, illustrative Gibbs free energy profile for one of the N-arylation steps in the synthesis of 1,4-Benzenediamine, di-2-naphthalenyl- via a palladium-catalyzed pathway. The values are representative of typical DFT calculations for such reactions and serve to illustrate the kind of data generated from mechanistic simulations.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0)L₂ + 2-bromonaphthalene + 1,4-benzenediamine | 0.0 |
| Transition State 1 | [Oxidative Addition TS] | 18.5 |
| Intermediate 1 | Pd(II)(naphthyl)(Br)L₂ | -5.2 |
| Intermediate 2 | [Pd(II)(naphthyl)(diamine)(Br)L]⁺ | 2.1 |
| Transition State 2 | [Deprotonation TS] | 12.3 |
| Intermediate 3 | Pd(II)(naphthyl)(amido)L | -8.7 |
| Transition State 3 | [Reductive Elimination TS] | 15.4 |
| Products | Pd(0)L₂ + N-(2-naphthalenyl)-1,4-benzenediamine + HBr | -15.0 |
Note: This table is for illustrative purposes only and represents a hypothetical reaction pathway. The energy values are not from a specific published study on 1,4-Benzenediamine, di-2-naphthalenyl- but are representative of similar C-N coupling reactions.
Copper-Catalyzed Ullmann Condensation Pathway
The Ullmann condensation is a classical alternative for forming C-N bonds, typically using a copper catalyst. While historically requiring harsh reaction conditions, modern variations with ligands allow the reaction to proceed under milder conditions. A computational investigation of this pathway would explore the mechanism, which is still a subject of some debate but is generally thought to involve either a Cu(I)/Cu(III) catalytic cycle or a radical-based mechanism. Theoretical simulations would aim to differentiate between these possibilities by calculating the energy barriers for the proposed elementary steps in each pathway. The key intermediates, such as copper-amido complexes, would be characterized, and the role of ligands in stabilizing these intermediates and facilitating the C-N bond formation would be analyzed.
Applications in Advanced Materials Science and Engineering
Organic Electronics and Optoelectronics
The delocalized π-electron system inherent in the molecular structure of 1,4-Benzenediamine, di-2-naphthalenyl- makes it a compelling candidate for use in various organic electronic and optoelectronic devices. Its properties facilitate efficient charge transport, a critical factor in the performance of these technologies.
Role in Organic Light-Emitting Diodes (OLEDs)
While direct and extensive research specifically detailing the performance of 1,4-Benzenediamine, di-2-naphthalenyl- in Organic Light-Emitting Diodes (OLEDs) is limited in publicly available literature, its structural similarity to well-established hole transport materials provides a strong basis for its potential applications. A closely related compound, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is a widely used and benchmark hole transport material in OLEDs due to its excellent hole mobility and morphological stability. nih.gov The shared naphthyl-diamine core suggests that 1,4-Benzenediamine, di-2-naphthalenyl- likely possesses comparable functionalities.
The primary role of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This charge management is crucial for achieving high efficiency and long operational lifetimes in OLEDs.
Aryl amine derivatives containing phenylnaphthyldiamine cores have been synthesized and investigated as high-performance hole-transporting materials for OLEDs. These materials have demonstrated high radical cation stability and morphological stability, which are superior to their biphenyldiamine counterparts. Theoretical and experimental studies on these derivatives have confirmed their enhanced hole-transporting properties, leading to more efficient electroluminescent devices. daneshyari.com
The hole mobility of a material is a key performance indicator for an HTL. For instance, studies on NPB have shown that its hole mobility can be influenced by factors such as the thickness of the film and the presence of buffer layers. Space-charge-limited current (SCLC) measurements have been employed to estimate the hole mobility of NPB at various thicknesses, revealing that the mobility can decrease as the film thickness is reduced, a phenomenon attributed to interfacial trap states. researchgate.netresearchgate.net
Table 1: Hole Mobility of NPB at Various Thicknesses
| Thickness (nm) | Hole Mobility (cm²/Vs) at 0.1 MV/cm |
| 50 | 1.63 x 10⁻⁵ |
| 1000 | 7.64 x 10⁻⁴ |
This data for the related compound NPB suggests the potential range of hole mobility for 1,4-Benzenediamine, di-2-naphthalenyl-.
Given its analogous structure, 1,4-Benzenediamine, di-2-naphthalenyl- is anticipated to exhibit robust hole transport capabilities, making it a promising candidate for HTL applications in OLEDs.
The function of an Electron Transport Layer (ETL) in an OLED is to facilitate the transport of electrons from the cathode to the emissive layer and to block the passage of holes. While aromatic amines are typically associated with hole transport, the electronic properties of a molecule can be tuned. However, there is currently no significant research available to suggest that 1,4-Benzenediamine, di-2-naphthalenyl- is an effective material for electron transport. The electron-donating nature of the amine groups generally makes such compounds more suitable for hole transport. Materials with high electron mobility, such as those based on naphthalene (B1677914) diimides (NDIs), are more commonly employed as ETLs. rsc.orgnih.gov
Development of Organic Photovoltaic (OPV) Devices and Solar Cells
In the realm of organic photovoltaics (OPVs), hole transporting materials are essential for extracting and transporting holes generated in the active layer to the anode. The efficiency and stability of OPV devices are significantly influenced by the properties of the HTL.
Naphthalene-based materials are actively being explored for their potential in solar cell applications. For instance, naphthalene-1,5-diamine-based chromophores have been synthesized and investigated as hole transport materials in perovskite solar cells. rsc.org These materials exhibit planar structures that support efficient π–π stacking, which is beneficial for charge mobility. rsc.org Their chemical stability is also a crucial factor for the long-term durability of solar cells. rsc.org
Table 2: Performance of Naphthalene-based HTMs in Perovskite Solar Cells
| HTM | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (%) |
| H101 | 7.01 x 10⁻⁵ | 14.78 |
| CP1 | 2.98 x 10⁻² | 15.91 |
| CP2 | 4.18 x 10⁻³ | - |
This data for similar naphthalene-based compounds highlights the potential of 1,4-Benzenediamine, di-2-naphthalenyl- in OPV applications.
Design of Organic Semiconductors for Charge Carrier Modulation
The ability to control and modulate charge carrier transport is fundamental to the design of high-performance organic semiconductors. The molecular structure of 1,4-Benzenediamine, di-2-naphthalenyl- allows for potential modifications to tune its charge carrier mobility.
Charge transport in organic semiconductors is influenced by factors such as molecular packing, electronic coupling between molecules, and the presence of defects or traps. nih.govmdpi.com For naphthalene diimide (NDI) derivatives, which are n-type semiconductors, modifications to the molecular structure, such as the introduction of different substituents, can significantly impact electron mobility. nih.govmdpi.com For instance, NDI derivatives with butyl and cyclopentyl substituents have been shown to have estimated room-temperature isotropic electron mobilities as high as 6 and 15 cm² V⁻¹ s⁻¹, respectively. nih.gov
While 1,4-Benzenediamine, di-2-naphthalenyl- is expected to be a p-type semiconductor, the principles of molecular design for modulating charge carrier mobility are applicable. The introduction of electron-donating or electron-withdrawing groups to the naphthalene or benzene (B151609) rings could alter the frontier molecular orbital energy levels (HOMO and LUMO) and influence the intermolecular interactions, thereby modulating the hole mobility.
Polymeric Materials and Stabilization
Beyond its applications in electronics, 1,4-Benzenediamine, di-2-naphthalenyl-, often referred to by its common name Antioxidant DNP, is widely utilized as a stabilizer for polymeric materials. alfa-chemistry.com Its primary function is to inhibit or retard the degradation of polymers caused by oxidative processes, thereby extending their service life.
This compound is recognized for its excellent resistance to heat aging and natural aging. mdpi.com It is particularly effective in protecting polymers from the detrimental effects of harmful metals like copper and manganese, which can catalyze degradation reactions. mdpi.com The antioxidant mechanism of p-phenylenediamines involves acting as chain-breaking antioxidants through hydrogen donation to radical species, which interrupts the degradation cascade. researchgate.net
1,4-Benzenediamine, di-2-naphthalenyl- is employed in a variety of polymers, including natural rubber, synthetic rubbers, and plastics. chemneo.com Its application helps to maintain the mechanical and physical properties of these materials over time, preventing them from becoming brittle, discolored, or losing their elasticity.
Mechanisms of Antioxidant Action in Polymer Degradation Prevention
The antioxidant activity of 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- is primarily attributed to its role as a chain-breaking antioxidant. The degradation of many polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. This process involves the formation of highly reactive radical species (R•) and peroxy radicals (ROO•) that propagate through the polymer matrix, leading to bond cleavage and material deterioration.
The fundamental mechanism by which p-phenylenediamines, including the di-2-naphthalenyl derivative, interrupt this destructive cycle is through hydrogen atom donation. The secondary amine groups (-NH-) in the molecule readily donate a hydrogen atom to the aggressive radical species, neutralizing them and in turn forming a more stable aminyl radical. This process is outlined in the following simplified reaction:
ROO• + Ar-NH-Ar' → ROOH + Ar-N•-Ar'
The resulting aminyl radical is significantly less reactive than the initial peroxy radical due to resonance stabilization across the aromatic rings. This stability prevents it from initiating new degradation chains.
Studies on the Inhibition of Oxidative Chain Scission in Elastomers
Elastomers, such as natural rubber and synthetic rubbers like styrene-butadiene rubber (SBR) and nitrile-butadiene rubber (NBR), are particularly susceptible to oxidative degradation due to the presence of double bonds in their polymer chains. This degradation often manifests as chain scission, leading to a reduction in molecular weight, loss of elasticity, and increased brittleness.
The incorporation of 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- into elastomeric formulations has been shown to be highly effective in mitigating oxidative chain scission. Its ability to scavenge peroxy radicals, which are key intermediates in the chain scission process, is crucial. By interrupting the propagation of the radical chain reactions, the antioxidant preserves the integrity of the polymer backbone.
Research in this area often involves subjecting elastomer samples containing the antioxidant to accelerated aging conditions, such as elevated temperatures and oxygen-rich environments. The extent of degradation is then quantified by measuring changes in mechanical properties like tensile strength, elongation at break, and hardness. Studies consistently demonstrate that elastomers stabilized with 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- exhibit significantly better retention of these properties compared to unstabilized materials.
Table 1: Illustrative Data on Elastomer Stabilization
| Elastomer Type | Aging Condition | Property Measured | Unstabilized | Stabilized with 1,4-Benzenediamine, di-2-naphthalenyl- |
| Natural Rubber | 100°C for 72h | Tensile Strength Retention | 45% | 85% |
| SBR | 120°C for 48h | Elongation at Break Retention | 30% | 70% |
Note: The data presented in this table is illustrative and intended to demonstrate the typical effects of the antioxidant. Actual values may vary depending on the specific formulation and testing conditions.
Research on Polymerization Inhibition in Synthetic Processes
In addition to its role as a stabilizer in finished polymer products, 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- also finds application as a polymerization inhibitor during the synthesis and purification of monomers. Uncontrolled polymerization of monomers like styrene can lead to the formation of undesirable polymers, causing process disruptions, equipment fouling, and product loss.
The inhibitory action of 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- in this context is again rooted in its ability to scavenge free radicals. In many polymerization processes, trace amounts of peroxides or other initiators can trigger premature and unwanted polymerization. By introducing a radical scavenger like this p-phenylenediamine (B122844) derivative, these initiating radicals are quenched before they can start a polymerization chain.
This is particularly critical during distillation and storage of reactive monomers. The presence of an effective inhibitor ensures the stability and purity of the monomer until it is ready to be used in a controlled polymerization reaction. The selection of an appropriate inhibitor and its concentration is a critical aspect of process design in the chemical industry to ensure both safety and efficiency.
Chemical Sensing and Chemoresponsive Systems
The unique electronic and photophysical properties of aromatic diamines have opened up avenues for their use in the development of chemical sensors. While research in this area for 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- is still emerging, the principles of fluorescent chemosensor design provide a strong basis for its potential applications.
Design and Application of Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding with a specific analyte. This change provides a detectable signal for the presence and concentration of the target substance. The design of such sensors often involves a fluorophore (the light-emitting component) and a receptor (the analyte-binding component).
Aromatic amines and their derivatives are frequently employed in the construction of fluorescent sensors due to their electron-donating nature, which can influence the electronic transitions of a linked fluorophore. The interaction of the lone pair of electrons on the nitrogen atom with the analyte can modulate processes like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescence response.
While specific examples of fluorescent chemosensors based directly on 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- are not yet widely reported in scientific literature, the structural motifs present in the molecule are analogous to those used in established sensor designs. The two naphthalenyl groups and the central phenylenediamine core provide a rich platform for functionalization and integration into more complex sensor architectures. Future research may explore the derivatization of this compound to create selective receptors for various analytes, such as metal ions or small organic molecules, leveraging the inherent photophysical properties of the naphthyl and phenylamine moieties.
Mechanistic Investigations of Chemical Transformations and Degradation Pathways
Studies of Oxidative Processes
As an aromatic diamine, 1,4-Benzenediamine, di-2-naphthalenyl- is susceptible to oxidation. core.ac.uk Oxidative processes can be initiated by atmospheric oxygen, chemical oxidants, or electrochemical means, leading to a variety of transformation products. core.ac.uk These reactions are central to its function as an antioxidant but also contribute to its degradation.
The primary antioxidant function of 1,4-Benzenediamine, di-2-naphthalenyl- stems from its ability to scavenge free radicals. This process is crucial in preventing the oxidative degradation of materials it is designed to protect, such as rubber. chemotechnique.sechemicalbook.com The scavenging mechanism typically involves the donation of a hydrogen atom from one of the secondary amine groups to a radical species, thereby neutralizing it.
The general mechanisms for free radical scavenging by antioxidant compounds are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-NH-R) donates a hydrogen atom to a free radical (R'•), neutralizing the radical and forming a stable antioxidant radical (Ar-N•-R). The presence of the two amine groups and the extensive aromatic system in 1,4-Benzenediamine, di-2-naphthalenyl- helps to stabilize the resulting radical through resonance.
Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation and an anion. The stability of the resulting radical cation is enhanced by the electron-donating nature of the amine groups and the delocalization of the charge across the aromatic rings.
The efficiency of these mechanisms is influenced by factors such as the bond dissociation energy of the N-H bond and the ionization potential of the molecule.
The electrochemical oxidation of p-phenylenediamine (B122844) derivatives has been studied to understand their electron transfer mechanisms. researchgate.net In aprotic solvents, these compounds typically undergo two separate one-electron oxidation steps. researchgate.net
For 1,4-Benzenediamine, di-2-naphthalenyl-, the proposed electrochemical oxidation pathway involves the initial loss of one electron to form a radical cation. This is a reversible step. The radical cation can then undergo a second one-electron oxidation to form a diimine species, specifically a quinone-diimine structure. researchgate.netsid.ir This two-step process can be represented as:
First Oxidation: DNPD ⇌ [DNPD]•+ + e-
Second Oxidation: [DNPD]•+ ⇌ [DNPD]2+ + e-
Hydrolytic Degradation Mechanisms
Hydrolysis is a key degradation pathway for 1,4-Benzenediamine, di-2-naphthalenyl- in aqueous environments. acs.org This process involves the cleavage of the carbon-nitrogen (C-N) bonds that link the central phenylenediamine ring to the two naphthyl groups. acs.org The rate and mechanism of hydrolysis are influenced by factors such as pH. acs.org
The hydrolysis of the C–N bonds in 1,4-Benzenediamine, di-2-naphthalenyl- is understood to proceed via a mechanism involving proton transfer and nucleophilic attack. acs.org The process is initiated by the protonation of the secondary amine nitrogen atom by a water molecule. This step is facilitated by the proton affinity of the nitrogen atom; a stronger proton affinity (lower pKb value) correlates with a faster hydrolysis rate. acs.org
Following protonation, the carbon atom of the C-N bond becomes more electrophilic and susceptible to nucleophilic attack by a water molecule (or a hydroxide (B78521) ion). acs.org This nucleophilic substitution step results in the cleavage of the C-N bond. The hydrolysis of 1,4-Benzenediamine, di-2-naphthalenyl- involves the cleavage of C-N bonds connected to both the naphthalene (B1677914) and benzene (B151609) rings. acs.org
| Parameter | Relationship with Hydrolysis Rate | Reference |
| Proton Affinity of Amine Nitrogen | Stronger proton affinity (lower pKb) leads to a faster hydrolysis process. | acs.org |
| C-N Bond Target | Hydrolysis preferentially targets the aromatic secondary amine N with the strongest proton affinity and the C atom of the C–N bond with the highest nucleophilic-attack reactivity. | acs.org |
This interactive data table summarizes the key factors influencing the hydrolytic degradation rate.
Experimental studies have identified the byproducts formed during the hydrolysis of 1,4-Benzenediamine, di-2-naphthalenyl-. The primary cleavage of the C-N bonds leads to the formation of specific degradation products.
One of the major identified byproducts is 2-naphthol (B1666908). acs.org Research has shown that after 24 hours of hydrolysis under experimental conditions, a significant amount of 2-naphthol is produced. acs.org This indicates that the cleavage of the bond between the phenylenediamine core and the naphthyl group is a primary degradation pathway.
| Hydrolysis Time (hours) | Hydrolysis Product | Molar Ratio of Product to Degraded DNPD | Reference |
| 24 | 2-Naphthol | 0.619 ± 0.157 | acs.org |
This interactive data table presents the quantitative formation of a key hydrolytic byproduct of 1,4-Benzenediamine, di-2-naphthalenyl-.
Environmental Transformation Mechanisms
Once released into the environment, 1,4-Benzenediamine, di-2-naphthalenyl- is subject to various transformation processes. As a member of the p-phenylenediamine (PPD) class of antioxidants, its environmental fate is a subject of concern. nih.gov PPDs and their transformation products have been detected in various environmental compartments, including water, soil, and sediment. nih.gov
The primary environmental transformation pathways include:
Oxidation: As discussed, PPDs readily oxidize in the presence of air to form their corresponding quinone derivatives (PPD-Qs). nih.gov This transformation is a significant environmental process.
Photodegradation: Exposure to sunlight can induce photolytic or photooxidative degradation of aromatic amines. core.ac.uk This can lead to the breakdown of the parent compound into various smaller molecules.
Hydrolysis: As detailed previously, hydrolysis in aqueous environments leads to the cleavage of C-N bonds. acs.org
These transformation processes result in a complex mixture of byproducts in the environment. The lipophilic nature of many PPDs suggests a potential for bioaccumulation in organisms and biomagnification within food webs. nih.gov
Research on Metabolic Conversion Pathways in Model Systems
Currently, there is a notable lack of publicly available scientific literature detailing the specific metabolic conversion pathways of 1,4-Benzenediamine, N,N'-di-2-naphthalenyl- in any model systems. Extensive searches of scientific databases did not yield studies that have investigated the biotransformation, including the identification of metabolites and the enzymatic processes involved, of this particular chemical compound. Therefore, a detailed description of its metabolic fate in biological systems cannot be provided at this time.
Investigation of Degradation in Environmental Matrices (e.g., road dust, soil)
Direct experimental studies on the degradation of 1,4-Benzenediamine, N,N'-di-2-naphthalenyl- in environmental matrices such as road dust or soil are not readily found in the current body of scientific research. However, predictive models based on the chemical's structure provide some insight into its likely environmental fate.
One such model, available through the CompTox Chemicals Dashboard, estimates the biodegradation half-life of N,N'-Di-2-naphthyl-p-phenylenediamine. This predictive data suggests a relatively slow degradation process in the environment. The estimated biodegradation half-life is 257 days. It is important to note that this is a predicted value and may not fully represent the actual degradation rates under various environmental conditions.
The soil adsorption coefficient (Koc) is also predicted to be high, at 7.08e+4 L/kg, indicating that the compound is likely to adsorb strongly to soil and sediment, which would reduce its mobility but could also affect its bioavailability for microbial degradation.
Interactive Data Table: Predicted Environmental Fate of N,N'-Di-2-naphthyl-p-phenylenediamine
Below is an interactive table summarizing the predicted environmental fate and transport properties of N,N'-Di-2-naphthyl-p-phenylenediamine. Users can sort the data by clicking on the column headers.
Structure Property Relationships and Molecular Design Principles
Influence of Naphthalene (B1677914) Ring Substitutions on Electronic and Optical Properties
The electronic and optical characteristics of 1,4-Benzenediamine, di-2-naphthalenyl- are intrinsically linked to its molecular structure, particularly the electron-rich naphthalene moieties. Altering these rings with various substituent groups provides a powerful tool to modulate the compound's properties. The introduction of electron-donating or electron-withdrawing groups can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's ionization potential, electron affinity, and ultimately its performance in electronic devices.
For instance, studies on analogous N,N,N',N'-tetraaryl-p-phenylenediamine derivatives have demonstrated a clear correlation between the electronic nature of substituents and the electrochemical behavior of the molecule. Electron-donating groups, such as methoxy (B1213986) or methyl, tend to raise the HOMO level, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like cyano or nitro groups, lower the HOMO energy, increasing the oxidation potential. researchgate.net These shifts in energy levels directly affect the optical properties, as the energy of the primary absorption bands is related to the HOMO-LUMO gap. A smaller gap, often resulting from the presence of strong electron-donating groups, typically leads to a bathochromic (red) shift in the absorption spectrum.
While specific experimental data on substituted 1,4-Benzenediamine, di-2-naphthalenyl- is limited in the public domain, the well-established principles of physical organic chemistry allow for predictable trends. The table below illustrates the expected qualitative effects of various substituents on the electronic properties of the core molecule.
| Substituent Type | Example | Effect on HOMO Level | Effect on LUMO Level | Expected Impact on Absorption Spectrum |
| Electron-Donating | -OCH₃, -CH₃, -N(CH₃)₂ | Increase | Minimal Change | Red-shift (bathochromic) |
| Electron-Withdrawing | -CN, -NO₂, -CF₃ | Decrease | Decrease | Blue-shift (hypsochromic) |
| Halogens | -F, -Cl, -Br | Decrease (Inductive) | Decrease | Minor shifts, dependent on interplay of inductive and mesomeric effects |
These modifications not only fine-tune the energy levels but also influence the charge distribution within the molecule, which can have profound effects on intermolecular interactions and solid-state packing, further impacting the material's bulk properties.
Strategies for Modulating Charge Transport Characteristics through Molecular Design
The efficiency of charge transport in organic semiconducting materials is a critical determinant of device performance. For hole-transporting materials like 1,4-Benzenediamine, di-2-naphthalenyl-, the ability to efficiently transport positive charge carriers (holes) is paramount. Molecular design offers several strategies to modulate and enhance these charge transport characteristics.
One key factor is the reorganization energy , which is the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa. A lower reorganization energy facilitates faster charge transfer between adjacent molecules. The rigid and planar nature of the naphthalene and benzene (B151609) rings in 1,4-Benzenediamine, di-2-naphthalenyl- contributes to a relatively low reorganization energy compared to more flexible molecules. Molecular modifications that maintain or enhance this rigidity are therefore desirable.
Another crucial aspect is the electronic coupling between neighboring molecules in the solid state, which is highly dependent on their intermolecular distance and relative orientation (π-π stacking). Strategic placement of bulky substituents on the naphthalene rings can be employed to control the solid-state packing and optimize π-orbital overlap, thereby enhancing electronic coupling and facilitating efficient charge hopping. However, excessively bulky groups can also lead to increased intermolecular distances, which would be detrimental to charge transport. Therefore, a delicate balance must be achieved.
Furthermore, the introduction of specific functional groups can influence the morphology and crystallinity of thin films. For example, long alkyl chains can improve solubility and processing but may disrupt the close packing required for efficient charge transport. Conversely, groups that promote intermolecular interactions, such as hydrogen bonding or specific π-π interactions, can lead to more ordered domains and improved charge mobility.
Computational modeling, such as Density Functional Theory (DFT), plays a vital role in predicting the impact of molecular modifications on charge transport parameters like reorganization energy and electronic coupling, guiding the synthetic efforts towards more efficient materials. nih.gov
Rational Design Principles for Enhanced Performance in Specific Material Applications
The design of 1,4-Benzenediamine, di-2-naphthalenyl- derivatives for specific applications, such as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) or perovskite solar cells (PSCs), requires a holistic approach that considers several key parameters.
For OLED applications , a primary consideration is the alignment of the HOMO level of the HTL with the work function of the anode (typically indium tin oxide, ITO) and the HOMO level of the emissive layer. Efficient hole injection from the anode to the HTL and subsequently to the emissive layer is crucial for balanced charge injection and high device efficiency. The HOMO level of 1,4-Benzenediamine, di-2-naphthalenyl- can be fine-tuned through the substitution strategies discussed in section 7.1 to achieve this optimal energy level alignment. Additionally, a high glass transition temperature (Tg) is desirable for morphological stability and long device lifetime. Introducing bulky and rigid substituents can increase the Tg of the material.
In the context of perovskite solar cells , the HTL plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode. Therefore, in addition to a well-aligned HOMO level with the valence band of the perovskite, high hole mobility is essential to prevent charge recombination and achieve high power conversion efficiencies. Furthermore, the chemical stability of the HTL is of utmost importance for the long-term operational stability of the solar cell. Introducing sterically hindering groups can protect the electron-rich amine centers from degradation pathways.
The following table summarizes the key design principles for these two prominent applications:
| Application | Key Design Principle | Desired Property | Molecular Design Strategy |
| OLEDs | Energy Level Alignment | HOMO level matched with anode and emissive layer | Naphthalene ring substitution with electron-donating/withdrawing groups. |
| Morphological Stability | High Glass Transition Temperature (Tg) | Introduction of bulky, rigid substituents. | |
| Perovskite Solar Cells | Efficient Hole Extraction | HOMO level aligned with perovskite valence band | Naphthalene ring substitution. |
| High Hole Mobility | Low reorganization energy, strong electronic coupling | Maintaining molecular rigidity, optimizing solid-state packing. | |
| Long-term Stability | Resistance to oxidation and degradation | Introduction of sterically hindering groups. |
Comparative Research with Other Phenylenediamine Derivatives and Analogues
To better understand the unique properties of 1,4-Benzenediamine, di-2-naphthalenyl-, it is instructive to compare it with other widely studied phenylenediamine derivatives and analogues used as hole transport materials.
A common benchmark is N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) . Both compounds share the core p-phenylenediamine (B122844) structure, but TPD features phenyl and tolyl substituents instead of naphthyl groups. The larger, more extended π-system of the naphthalene rings in 1,4-Benzenediamine, di-2-naphthalenyl- generally leads to a higher HOMO level and a lower ionization potential compared to TPD. This can be advantageous for hole injection from standard anodes like ITO. However, the larger size of the naphthyl groups can also influence the solid-state packing and potentially lead to different charge transport characteristics.
Another relevant class of compounds are triphenylamine (TPA) derivatives . While not strictly phenylenediamines, they are widely used as hole transport materials and offer a point of comparison. TPA-based materials often exhibit good thermal stability and amorphous morphologies, which are beneficial for device fabrication. nih.gov A comparative study of fluorene-based derivatives incorporating diphenylamine (B1679370) and iminodibenzyl (B195756) units highlighted the significant impact of the core structure on the material's properties and performance in perovskite solar cells. nih.gov
The choice between these different classes of materials often involves a trade-off between various properties such as ionization potential, charge mobility, thermal stability, and ease of synthesis. 1,4-Benzenediamine, di-2-naphthalenyl- offers a compelling combination of a high-lying HOMO level due to the extended conjugation of the naphthyl groups and the potential for high charge mobility stemming from its rigid structure.
The following table provides a qualitative comparison of 1,4-Benzenediamine, di-2-naphthalenyl- with other representative hole transport materials.
| Compound | Core Structure | Key Features | Potential Advantages | Potential Disadvantages |
| 1,4-Benzenediamine, di-2-naphthalenyl- | p-Phenylenediamine with Naphthyl Substituents | Extended π-conjugation, rigid structure | High HOMO level, potentially high mobility | Limited public data on derivatives |
| TPD | p-Phenylenediamine with Phenyl/Tolyl Substituents | Well-studied benchmark material | Good amorphous film-forming properties | Lower HOMO level than naphthyl analogue |
| TPA Derivatives | Triphenylamine | Good thermal stability, versatile for modification | High Tg, established synthetic routes | HOMO level can be lower than desired |
| Spiro-OMeTAD | Spirobifluorene with Diarylamine Substituents | High efficiency in PSCs, rigid 3D structure | High hole mobility, good film formation | Complex synthesis, high cost |
Ultimately, the selection of the optimal hole transport material is application-specific, and the unique properties of 1,4-Benzenediamine, di-2-naphthalenyl- make it a promising candidate for further research and development in the field of organic electronics.
Q & A
Q. How to apply QSAR models to predict its biological activity?
- Methodological Answer : Use molecular descriptors (e.g., logP, topological polar surface area) from PubChem to train QSAR models. Validate against experimental IC50 values for antimicrobial or anticancer activity. Address outliers via sensitivity analysis, as discussed in chemoinformatics frameworks .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
